molecular formula C12H13NO2 B13876324 Methyl 1,3-dimethylindole-4-carboxylate

Methyl 1,3-dimethylindole-4-carboxylate

Cat. No.: B13876324
M. Wt: 203.24 g/mol
InChI Key: YBDBRFLLMBPRFO-UHFFFAOYSA-N
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Description

Methyl 1,3-dimethylindole-4-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are important molecules in cell biology and have various biologically vital properties

Preparation Methods

The synthesis of Methyl 1,3-dimethylindole-4-carboxylate typically involves the reaction of indole derivatives with methylating agents. One common method is the methylation of 1-hydroxyindole-3-carboxylate using methyl iodide (MeI) in the presence of a base such as sodium acetate (NaOAc) in tetrahydrofuran (THF) solvent . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 1,3-dimethylindole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or other reduced products.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Mechanism of Action

The mechanism of action of Methyl 1,3-dimethylindole-4-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can inhibit pro-survival pathways, induce apoptosis, and regulate key microRNAs (miRNAs) involved in cellular processes .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 1,3-dimethylindole-4-carboxylate

InChI

InChI=1S/C12H13NO2/c1-8-7-13(2)10-6-4-5-9(11(8)10)12(14)15-3/h4-7H,1-3H3

InChI Key

YBDBRFLLMBPRFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=CC=CC(=C12)C(=O)OC)C

Origin of Product

United States

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